REACTION_SMILES
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[Br:18][N:19]1[C:20](=[O:21])[CH2:22][CH2:23][C:24]1=[O:25].[CH3:26][C:27]#[N:28].[Cl:1][c:2]1[c:3]([CH2:4][O:5][c:6]2[c:7]([NH2:12])[n:8][cH:9][cH:10][cH:11]2)[c:13]([Cl:17])[cH:14][cH:15][cH:16]1>>[Cl:1][c:2]1[c:3]([CH2:4][O:5][c:6]2[c:7]([NH2:12])[n:8][cH:9][c:10]([Br:18])[cH:11]2)[c:13]([Cl:17])[cH:14][cH:15][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ncccc1OCc1c(Cl)cccc1Cl
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Name
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Type
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product
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Smiles
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Nc1ncc(Br)cc1OCc1c(Cl)cccc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |